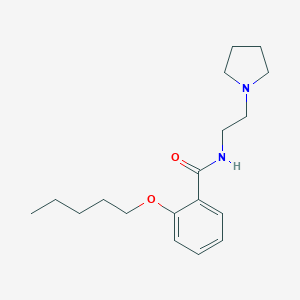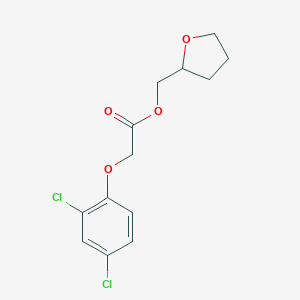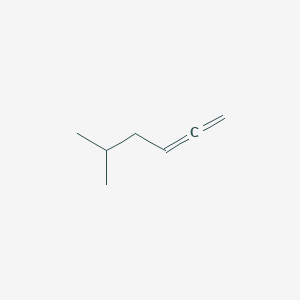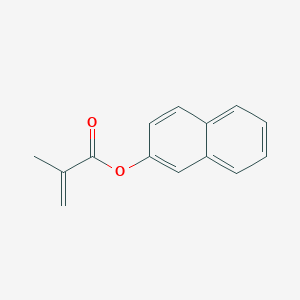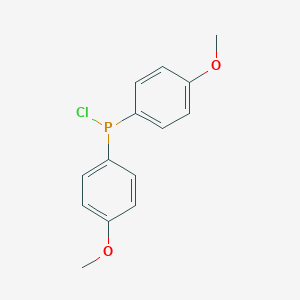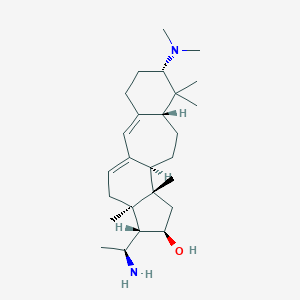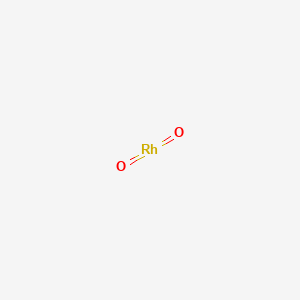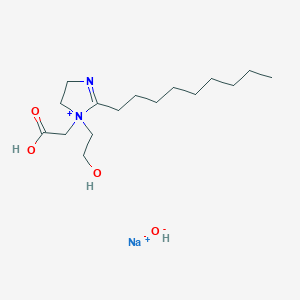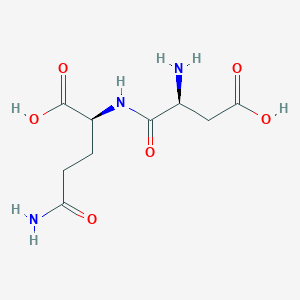![molecular formula C8H9N3 B084587 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14356-75-3](/img/structure/B84587.png)
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (DMPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMPP is a bicyclic compound that contains both a pyrrole and pyrimidine ring, making it a versatile molecule for various research applications.
作用机制
The exact mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it is believed that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine intercalates into DNA and RNA molecules, leading to changes in their structure and function. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
生化和生理效应
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can induce apoptosis in cancer cells, making it a potential anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have antioxidant activity, which may be useful in preventing oxidative damage in cells.
实验室实验的优点和局限性
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also shown promising anticancer activity, making it a potential candidate for developing new anticancer drugs. However, there are some limitations to using 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine in lab experiments. Its low solubility in water can make it challenging to work with, and its potential toxicity needs to be carefully considered.
未来方向
There are several future directions for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine research. One potential area of research is the development of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use as an anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can also be used as a starting material for synthesizing other heterocyclic compounds with potential biological activity, making it a valuable tool for drug discovery research.
Conclusion:
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound with potential applications in various scientific research fields. Its fluorescent properties make it a useful tool for detecting nucleic acids, and its potential anticancer and antimicrobial activity make it a promising candidate for drug discovery research. Further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use in various scientific research fields.
合成方法
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using various methods, including the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione or by reacting 2,6-diaminopyrimidine with 1,3-dibromopropane. Another method involves the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione followed by a cyclization reaction. The yield of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis varies depending on the method used, with yields ranging from 20% to 80%.
科学研究应用
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used in various scientific research applications. One of the significant applications of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is as a fluorescent probe for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can intercalate into DNA and RNA molecules, making it a useful tool for detecting and studying nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been used as a building block for synthesizing other heterocyclic compounds with potential biological activity. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used as a starting material for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity.
属性
IUPAC Name |
2,7-dimethylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLIPOGPNGOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CN(C2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

